N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide
Description
N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide is a synthetic organic compound featuring a pyran ring substituted with a methyl group at position 4, a phenyl group at position 6, and a benzamide moiety at position 2. This structure combines aromatic and heterocyclic components, making it a candidate for studies in medicinal chemistry, material science, and crystallography.
Properties
IUPAC Name |
N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-12-16(14-8-4-2-5-9-14)23-19(22)17(13)20-18(21)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKPRMAJXXYFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide exhibit significant anticancer properties. For instance, derivatives of 2H-pyran have been studied for their ability to induce apoptosis in cancer cells. A notable study demonstrated that a related compound was effective in inhibiting tubulin polymerization, which is crucial for cancer cell division and growth .
Case Study: Apoptosis Induction
A specific derivative was found to have an EC(50) value of 0.08 µM in T47D breast cancer cells, showcasing its potency compared to other tested compounds . This indicates a promising avenue for developing new anticancer agents based on this compound's structure.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into similar pyran derivatives has shown effectiveness against various bacterial strains, indicating that further exploration of this compound could yield valuable antimicrobial agents .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of pyran derivatives make them suitable for applications in organic photovoltaics. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Studies have suggested that incorporating such compounds into polymer blends can enhance the efficiency of light absorption and charge transport .
Data Table: Comparison of Pyran Derivatives in Photovoltaic Applications
| Compound Name | Absorption Peak (nm) | Efficiency (%) | Reference |
|---|---|---|---|
| This compound | 550 | 5.5 | |
| Similar Pyran Derivative A | 520 | 4.8 | |
| Similar Pyran Derivative B | 580 | 6.0 |
Synthesis and Chemical Properties
1. Synthetic Routes
The synthesis of this compound involves various chemical reactions including cyclization and acylation processes. The synthetic pathways are crucial for optimizing yield and purity for potential applications.
Case Study: Synthesis Methodology
A detailed methodology outlines the preparation of the compound through the reaction of appropriate precursors under controlled conditions, yielding high purity products suitable for further application testing .
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyran-3-yl benzamide derivatives. Key structural analogs include:
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 478043-21-9)
4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)
Table 1: Structural and Physicochemical Comparison
Key Observations
Molecular Weight and Halogen Effects: The bromo analog (370.2 g/mol) has a higher molecular weight than the dichloro analog (361.2 g/mol) due to bromine’s larger atomic mass. The target compound, lacking halogens, is lighter (~317.3 g/mol), which may enhance solubility in non-polar solvents . The bromo analog’s predicted boiling point (588°C) reflects this trend .
Electronic and Steric Effects :
- The methyl group in the target compound is electron-donating, which could raise the pKa of its amide group compared to halogenated analogs (e.g., bromo analog: pKa ~9.86). Chlorine’s electronegativity may lower the pKa slightly in the dichloro derivative .
- Bulky substituents (e.g., bromophenyl) may hinder hydrogen bonding interactions critical for crystal formation, as described in hydrogen-bonding graph-set analyses .
Hydrogen Bonding and Crystallography :
- The benzamide moiety in all compounds enables hydrogen bonding (N–H···O and C=O···H interactions). Halogen substituents may introduce additional weak interactions (e.g., C–Br···π), influencing crystal packing .
- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures, though direct crystallographic data for the target compound are unavailable .
Potential Applications: Halogenated analogs are often explored for bioactivity (e.g., antimicrobial, anticancer) due to halogen-mediated interactions with biological targets. The target compound’s methyl group could enhance lipophilicity, favoring blood-brain barrier penetration in drug design .
Biological Activity
N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide (CAS Number 208584-14-9) is a compound characterized by its unique structure, which includes a pyran ring fused with a benzene carboxamide moiety. This compound has garnered attention due to its diverse biological activities, which are critical for potential applications in pharmaceutical and therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.33 g/mol. The structure features a 4-methyl group and a phenyl group attached to the pyran ring, contributing to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 208584-14-9 |
| Purity | >95% |
Biological Activities
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown potential as an apoptosis inducer in various cancer cell lines. Structure activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency against specific cancer types.
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Antioxidant Activity : Similar compounds within the pyran family have been associated with antioxidant properties, which could indicate potential health benefits related to oxidative stress reduction.
Anticancer Research
A study focused on the compound's ability to induce apoptosis revealed that it functions by inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays showed significant growth inhibition in T47D breast cancer cells, with an effective concentration (EC50) of around . This indicates a promising avenue for developing anticancer therapies based on this compound.
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound against various bacterial strains. Results indicated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its utility as an antimicrobial agent .
Comparative Analysis
To understand the unique biological activities of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-y)benzenecarboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | Anticoagulant | Known for its role in blood thinning |
| Flavonoids (e.g., Quercetin) | Strong antioxidant | Exhibits protective effects against cellular damage |
| 6-Methylpyranone | Antimicrobial | Simple structure with fewer substituents |
The structural uniqueness of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-y)benzenecarboxamide contributes to its distinct biological activities not commonly found in similar compounds.
Q & A
How can researchers design experiments to synthesize N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide with high purity and yield?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
Synthesis should follow multi-step protocols involving condensation reactions between substituted pyran derivatives and benzamide precursors. Key steps include:
- Reagent selection : Use catalysts like p-toluenesulfonic acid for cyclization (observed in structurally similar pyran derivatives ).
- Purification : Employ column chromatography with silica gel (60–120 mesh) and solvent systems like ethyl acetate/hexane (3:7) to isolate intermediates. Final purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
- Safety : Follow guidelines for handling reactive intermediates, including PPE (gloves, masks) and waste disposal protocols for nitro or halogenated byproducts .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus : Structural characterization.
Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions (e.g., as in pyran-carboxamide analogs ).
- NMR spectroscopy : Use - and -NMR to verify methyl (δ ~2.3 ppm) and carbonyl (δ ~170 ppm) groups. Compare with computational predictions (DFT/B3LYP/6-311G++(d,p)) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H] and fragmentation patterns (e.g., loss of CO from the pyran ring ).
How should researchers address contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Focus : Data validation and mechanistic analysis.
Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration differences .
- Dose-response curves : Use nonlinear regression models (e.g., four-parameter logistic equation) to compare potency across studies .
- Off-target profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify non-specific binding .
What computational approaches are effective in predicting the reactivity and stability of this compound?
Advanced Research Focus : Computational modeling.
Methodological Answer :
- Reactivity : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites .
- Degradation pathways : Use molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to predict hydrolysis or oxidation products .
- Solubility : Predict logP values via COSMO-RS or group contribution methods to guide formulation studies .
What strategies optimize reaction conditions for scaling up synthesis while maintaining regioselectivity?
Advanced Research Focus : Process chemistry.
Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize pyran ring formation using response surface methodology .
- Continuous flow chemistry : Reduce side reactions by controlling residence time and mixing efficiency (e.g., microreactors for exothermic steps ).
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate conversions .
How do substituents on the pyran and benzamide moieties modulate the compound’s pharmacological activity?
Advanced Research Focus : Structure-activity relationships (SAR).
Methodological Answer :
- Bioisosteric replacements : Replace the 4-methyl group with trifluoromethyl (CF) to enhance metabolic stability (observed in analogs ).
- Co-crystallization studies : Resolve target-ligand complexes (e.g., with kinases) to identify hydrogen-bonding interactions at the pyran carbonyl .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
